
Ebopiprant
説明
エボピプラントは、経口投与可能な選択的なプロスタグランジンF2α受容体拮抗薬の開発段階にある薬剤です。 炎症や子宮収縮を抑制することで、早産治療の潜在的な治療法として評価されています 。 この化合物は、米国では早産の急性治療に承認された治療法がない、この一般的で深刻な病状に対する画期的な革新とみなされています .
化学反応の分析
エボピプラントは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。 一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。
還元: この反応は、水素の付加または酸素の除去を伴います。 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。 一般的な試薬には、ハロゲンや求核剤があります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
エボピプラントは、次のようなさまざまな科学研究に利用されています。
化学: プロスタグランジン受容体拮抗薬とそのさまざまな生物学的プロセスへの影響に関する研究に使用されます。
生物学: 炎症や子宮収縮におけるプロスタグランジンF2αの役割を調べるために使用されます。
医学: 早産治療の潜在的な治療法として評価されており、炎症や子宮収縮を抑制することで早産を予防することを目指しています.
科学的研究の応用
Preterm Labor Management
Ebopiprant is under investigation for its efficacy in managing spontaneous preterm labor. The PROLONG study, a Phase 2a proof-of-concept trial, demonstrated that this compound significantly reduced the likelihood of delivery within 48 hours in women with singleton pregnancies compared to placebo. Key findings from this study include:
- Study Design : The trial was randomized, double-blind, and placebo-controlled, involving 113 women aged between 24 and 34 weeks of gestation presenting with signs of preterm labor.
- Dosage : Participants received an initial dose of 1000 mg of this compound followed by 500 mg twice daily for seven days.
- Results : The study found that only 12.5% of women receiving this compound delivered within 48 hours compared to 21.8% in the placebo group (odds ratio: 0.52) .
Safety Profile
The safety profile of this compound was comparable to that of placebo, with no significant differences in maternal, fetal, or neonatal adverse events reported between the two groups. This aspect is critical as it suggests that this compound may be a safer alternative to existing therapies for preterm labor .
Pharmacokinetics
The pharmacokinetics of this compound have been assessed in both pregnant and non-pregnant populations, indicating consistent absorption and distribution profiles. This consistency supports its potential use across different patient populations .
Case Study: PROLONG Trial
- Objective : To evaluate the efficacy and safety of this compound in delaying preterm birth.
- Participants : 113 pregnant women with spontaneous threatened preterm labor.
- Findings :
Future Research Directions
Following the promising results from the PROLONG study, further clinical trials are planned to explore various dosing strategies and long-term outcomes associated with this compound treatment. These studies aim to refine its application in clinical settings and expand its use beyond just preterm labor management .
作用機序
エボピプラントは、プロスタグランジンF2α受容体を選択的に拮抗することによって効果を発揮します。 この受容体は、炎症や子宮収縮の調節に関与しています。 この受容体を阻害することにより、エボピプラントは炎症や子宮収縮を抑制し、早産を予防する可能性があります .
類似化合物との比較
エボピプラントは、プロスタグランジンF2α受容体の選択的拮抗作用においてユニークです。 類似の化合物には、次のようなものがあります。
アトシバン: 早産を遅らせるために使用される非選択的なオキシトシン受容体拮抗薬。
インドメタシン: 子宮収縮を抑制するために使用される非特異的なプロスタグランジン阻害薬ですが、胎児への副作用が報告されています.
エボピプラントの選択性と経口活性は、非特異的な阻害薬と比較して副作用が少なくなる可能性があるため、早産治療の有望な候補薬となっています .
準備方法
エボピプラントの合成経路と反応条件には、さまざまな化学試薬と触媒の使用が含まれます。 エボピプラントの合成経路と工業生産方法に関する具体的な詳細は、一般には公開されていません。 通常、このような化合物の調製には、重要な中間体の生成、カップリング反応、精製工程など、複数の工程が含まれます .
生物活性
Ebopiprant (OBE022) is a novel oral and selective antagonist of the prostaglandin F2α (PGF2α) receptor, primarily developed for the management of spontaneous preterm labor. This compound represents a significant advancement in obstetric pharmacotherapy, aiming to mitigate the risks associated with preterm birth by effectively modulating uterine contractions and inflammatory responses.
This compound functions by selectively blocking the PGF2α receptor, which is crucial in mediating uterine contractions and cervical changes during labor. Prostaglandin F2α is known to induce myometrial contractions and promote cervical dilation, leading to premature delivery. By inhibiting this pathway, this compound aims to delay labor without the adverse fetal effects commonly associated with non-selective prostaglandin synthesis inhibitors like indomethacin .
Clinical Studies and Findings
PROLONG Phase 2a Study
The PROLONG study was a pivotal clinical trial designed to evaluate the efficacy and safety of this compound in women experiencing spontaneous preterm labor. The trial was a double-blind, randomized, placebo-controlled study involving 113 participants with gestational ages between 24 and 34 weeks. Key findings from this study include:
- Efficacy : In the this compound group, 12.5% of women delivered within 48 hours compared to 21.8% in the placebo group, indicating a reduction in early deliveries (Odds Ratio: 0.52) .
- Safety : The incidence of maternal, fetal, and neonatal adverse events were comparable between this compound and placebo groups, suggesting a favorable safety profile for this compound when used alongside atosiban infusion .
Comparative Efficacy
In comparison to other treatments for preterm labor, this compound has shown promising results:
Medication | Delivery within 48 hours (%) | Delivery within 7 days (%) | Adverse Events |
---|---|---|---|
This compound | 12.5 | No significant difference | Comparable to placebo |
Placebo | 21.8 | - | - |
Nifedipine | Similar activity in animal models | Synergistic effects reported | Varies by study |
Case Studies and Research Insights
Research has indicated that this compound not only reduces uterine contractions but also exhibits anti-inflammatory properties that could further enhance its therapeutic potential in obstetrics. In animal models, this compound demonstrated efficacy comparable to that of nifedipine, another medication used for managing preterm labor .
Moreover, studies suggest that this compound may work synergistically with other medications such as atosiban, enhancing its effectiveness while maintaining safety .
Future Directions
The ongoing research includes a Phase 2b/3 adaptive dose-ranging study aimed at optimizing this compound's therapeutic potential. This study will further investigate various dosing regimens and their effects on delaying delivery in women with preterm labor .
特性
IUPAC Name |
[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBKACUTXYSAK-YCVJPRETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34FN3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2005486-31-5 | |
Record name | Ebopiprant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebopiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EBOPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。